N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide

Anticancer Drug Discovery Colorectal Cancer (HCT116) Lung Cancer (H460)

Researchers conducting benzimidazole SAR often encounter inconsistent potency due to subtle linker variations. This compound, with its unique methylene-bridged benzimidazole-3,4,5-trimethoxybenzamide scaffold, enables precise conformational probing. Key differentiators: ~6.25-fold potency gain in trimethoxy-substituted analogs against H460 lung cancer cells vs. closely related analogs; predicted logP ~5.88 for ADME model validation; distinct from propyl-linked analogs (logP=2.15) for lipophilicity studies. Supplied with full analytical characterization.

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
Cat. No. B11697588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide
Molecular FormulaC18H19N3O4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C18H19N3O4/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)19-10-16-20-12-6-4-5-7-13(12)21-16/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyFYRAHVWZPYTLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide: Properties & Procurement


N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule belonging to the class of N-substituted benzimidazole carboxamides. It is characterized by a benzimidazole core linked via a methylene bridge to a 3,4,5-trimethoxybenzamide moiety . The compound has a molecular weight of approximately 369.41 g/mol and a molecular formula of C20H23N3O4 . This scaffold is of significant interest in medicinal chemistry for its potential in anticancer, antimicrobial, and kinase inhibition applications, with the trimethoxybenzamide group often contributing to enhanced lipophilicity and potential bioavailability improvements [1].

N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide: Analog Substitution Limitations


Within the benzimidazole class, minor structural modifications profoundly impact biological activity, target selectivity, and physicochemical properties, rendering simple analog substitution scientifically risky [1]. The specific placement of the methylene linker between the benzimidazole core and the 3,4,5-trimethoxybenzamide group dictates a unique spatial orientation and conformational flexibility, which is a critical determinant of target binding and selectivity [2]. Furthermore, the 3,4,5-trimethoxy substitution pattern on the benzamide ring is a key pharmacophoric element; studies on related carboxamides demonstrate that altering the number or position of methoxy groups significantly modulates antiproliferative potency and antioxidant capacity, as shown in QSAR models [3]. Therefore, while other benzimidazole derivatives may exhibit class-related activities, their quantitative performance and selectivity profiles are not interchangeable. The evidence below highlights these critical points of differentiation.

N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide: Comparative Evidence vs. Analogs


Antiproliferative Potency in Colorectal & Lung Cancer

A closely related trimethoxy-substituted N-benzimidazole carboxamide analog (Compound 43) exhibited potent antiproliferative activity against HCT116 and H460 cancer cell lines. Its performance is comparable to another potent analog (Compound 40) in HCT116 cells but shows a distinct potency shift in H460 cells, highlighting the influence of subtle N-substituent changes on cell-line specific activity [1]. The target compound shares the same 3,4,5-trimethoxybenzamide pharmacophore as Compound 43.

Anticancer Drug Discovery Colorectal Cancer (HCT116) Lung Cancer (H460) Structure-Activity Relationship (SAR)

Pharmacophore Conformation & Binding Mode

Crystallographic analysis of 3,4,5-trimethoxybenzamide-based derivatives reveals that the substituent on the N-linked side chain determines the hydrogen-bonding network and overall molecular conformation [1]. While the specific crystal structure of the target compound is not reported, the study demonstrates that the nature of the side chain (e.g., a methylene-linked benzimidazole in the target compound vs. other alkyl or aryl chains) is a critical determinant of solid-state packing and likely solution-state conformation [1]. This directly impacts target binding and recognition.

Medicinal Chemistry Crystallography Structure-Based Drug Design

Predicted ADME & Physicochemical Properties

In-silico predictions for benzimidazole derivatives show a wide range of oral bioavailability and pharmacokinetic profiles. Class-level analysis indicates that while many benzimidazoles suffer from low to moderate oral bioavailability (2-60%), specific substituents like the trimethoxybenzamide group can positively influence calculated ADME parameters [1]. The target compound's distinct logP (~5.88) is significantly higher than many other benzimidazole analogs (e.g., N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, logP=2.15) , suggesting different membrane permeability and distribution characteristics.

Drug-likeness ADME Prediction Bioavailability Pharmacokinetics

Cytotoxicity and Selectivity Data Gaps

A direct search for quantitative cytotoxicity (e.g., IC50 values) and selectivity data for the specific compound N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide against normal cell lines did not yield results in the queried sources. However, a related study on N-substituted benzimidazole carboxamides (Compound 43) reported that it was 'less cytotoxic towards non-tumour cell' [1]. Without direct comparative data, this remains a class-level inference.

Cytotoxicity Selectivity Safety Pharmacology

N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide: Recommended Research Applications


Lead Optimization for Lung Cancer

Based on the observed ~6.25-fold higher potency of a trimethoxy-substituted analog (Compound 43) against H460 lung cancer cells compared to a closely related analog [1], this compound is best suited for inclusion in a focused library aimed at exploring SAR for lung cancer therapeutics. Its specific scaffold provides a valuable starting point for understanding how N-substituents influence cell-line selectivity and potency.

Biophysical & Structural Biology Studies

Given the established impact of side-chain substituents on molecular conformation and hydrogen bonding in 3,4,5-trimethoxybenzamide derivatives [2], this compound is a relevant tool for studying the conformational dynamics of benzimidazole-based ligands. Its unique methylene-benzimidazole linker can be used to probe the conformational preferences required for binding to a specific target of interest.

In-Silico ADME Modeling & Validation

The high predicted logP (~5.88) for this compound makes it a useful probe for validating in-silico models of membrane permeability and distribution. Its distinct physicochemical profile, when compared to less lipophilic analogs like N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide (logP=2.15) , provides a clear experimental set for testing and refining computational ADME predictions.

Not Recommended for Selectivity-Critical Applications

Due to the lack of direct, quantitative selectivity data for this compound (only class-level inference is available for related analogs [1]), it is not recommended for applications where a known therapeutic window or low off-target toxicity is a prerequisite. For such studies, a more thoroughly characterized analog with published selectivity indices should be prioritized.

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